molecular formula C20H17N3S B5003184 3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile

3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5003184
M. Wt: 331.4 g/mol
InChI Key: HIPDLJUWMPTZKH-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that belongs to the class of acrylonitrile derivatives. This compound has been a subject of research due to its potential applications in the field of medicinal chemistry. It has been found to possess interesting biological activities, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it has been proposed that the compound exerts its biological activities through the inhibition of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to possess anti-cancer properties, which makes it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments include its potential applications in medicinal chemistry and its interesting biological activities. However, one of the limitations of using this compound in lab experiments is its toxicity. The compound has been found to be toxic to certain cell lines, which makes it difficult to study its effects on these cells.

Future Directions

There are several future directions for research on 3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile. One of the most promising areas of research is in the development of new drugs based on this compound. Another direction for research is in the study of the compound's mechanism of action, which could lead to the development of new therapeutic targets. Additionally, further research is needed to study the compound's toxicity and to determine its safety profile.

Synthesis Methods

The synthesis of 3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile has been reported in the literature. The most common method involves the reaction of 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine with 3-bromoacrylonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with aniline to obtain the final compound.

Scientific Research Applications

The potential applications of 3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile in scientific research are numerous. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been found to possess interesting biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

IUPAC Name

(Z)-3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3S/c1-14-8-9-18(15(2)10-14)19-13-24-20(23-19)16(11-21)12-22-17-6-4-3-5-7-17/h3-10,12-13,22H,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPDLJUWMPTZKH-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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